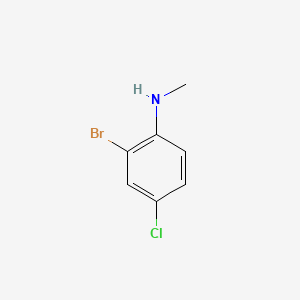![molecular formula C10H14N2O2 B15302696 3-[Benzyl(nitroso)amino]propan-1-ol](/img/structure/B15302696.png)
3-[Benzyl(nitroso)amino]propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[Benzyl(nitroso)amino]propan-1-ol is a chemical compound with the molecular formula C10H14N2O2 It is known for its unique structure, which includes a benzyl group, a nitroso group, and a propanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Benzyl(nitroso)amino]propan-1-ol typically involves the reaction of benzylamine with nitrous acid, followed by the addition of 3-chloropropan-1-ol. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Benzylamine reacts with nitrous acid to form benzyl nitrosoamine.
Step 2: Benzyl nitrosoamine is then reacted with 3-chloropropan-1-ol to yield this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
3-[Benzyl(nitroso)amino]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The benzyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of benzyl nitroso oxide derivatives.
Reduction: Formation of 3-[Benzyl(amino)amino]propan-1-ol.
Substitution: Formation of various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
3-[Benzyl(nitroso)amino]propan-1-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[Benzyl(nitroso)amino]propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The nitroso group can participate in redox reactions, influencing cellular processes. The benzyl group may facilitate binding to specific proteins, modulating their activity. The overall effect of the compound is determined by its ability to alter biochemical pathways and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
3-Aminopropan-1-ol: A primary amine and alcohol with similar structural features but lacking the benzyl and nitroso groups.
Benzylamine: Contains the benzyl group but lacks the nitroso and propanol components.
Nitrosobenzene: Contains the nitroso group but lacks the propanol and benzylamine components.
Uniqueness
3-[Benzyl(nitroso)amino]propan-1-ol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitroso and benzyl groups allows for diverse interactions with molecular targets, making it a valuable compound in various research applications.
Propiedades
Fórmula molecular |
C10H14N2O2 |
|---|---|
Peso molecular |
194.23 g/mol |
Nombre IUPAC |
N-benzyl-N-(3-hydroxypropyl)nitrous amide |
InChI |
InChI=1S/C10H14N2O2/c13-8-4-7-12(11-14)9-10-5-2-1-3-6-10/h1-3,5-6,13H,4,7-9H2 |
Clave InChI |
DQHMLICULHVJAV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN(CCCO)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





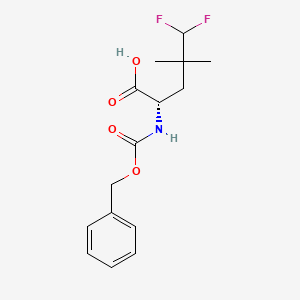
![4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-amine dihydrochloride](/img/structure/B15302642.png)
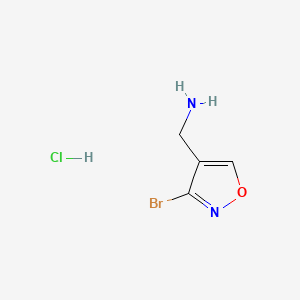
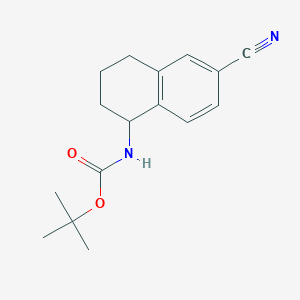
![Tert-butyl 3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]piperidine-1-carboxylate](/img/structure/B15302671.png)
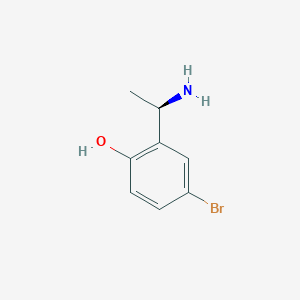
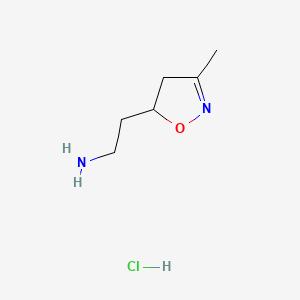
![3-[4-(Dimethylamino)phenyl]-2-hydroxypropanoic acid](/img/structure/B15302702.png)
![tert-butyl N-[1-(3,3-difluorocyclobutyl)-2-hydroxyethyl]carbamate](/img/structure/B15302715.png)
![7-Bromo-9-fluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B15302722.png)
